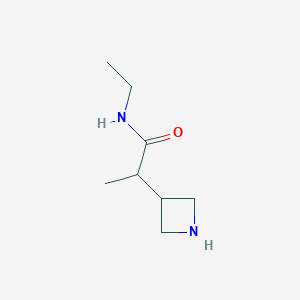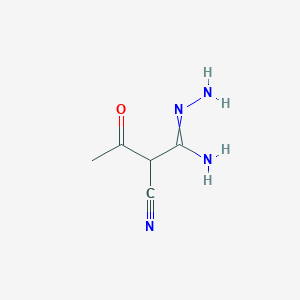![molecular formula C15H24NO+ B12070175 Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a cycloheptanol ring substituted with a phenylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- typically involves the following steps:
Formation of the Cycloheptanol Ring: The cycloheptanol ring can be synthesized through the reduction of cycloheptanone using a reducing agent such as sodium borohydride.
Introduction of the Phenylmethylamino Group: The phenylmethylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting cycloheptanol with benzylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cycloheptanol ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylmethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylamine, various alkyl halides.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives with different substituents.
Substitution: Substituted cycloheptanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- involves its interaction with specific molecular targets. The phenylmethylamino group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
- Cyclopentanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
- Cyclooctanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
Uniqueness
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and five-membered ring analogs
Eigenschaften
Molekularformel |
C15H24NO+ |
|---|---|
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
benzyl-[(2-hydroxycycloheptyl)methyl]azanium |
InChI |
InChI=1S/C15H23NO/c17-15-10-6-2-5-9-14(15)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-17H,2,5-6,9-12H2/p+1 |
InChI-Schlüssel |
MZZVUVBTOHLLKV-UHFFFAOYSA-O |
Kanonische SMILES |
C1CCC(C(CC1)O)C[NH2+]CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)




![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)

